molecular formula C20H30 B8512553 1-(4,8-Dimethylnona-1,7-dien-1-yl)-4-(propan-2-yl)benzene CAS No. 62312-60-1

1-(4,8-Dimethylnona-1,7-dien-1-yl)-4-(propan-2-yl)benzene

Cat. No. B8512553
M. Wt: 270.5 g/mol
InChI Key: WHNQRSBJXXVHPJ-UHFFFAOYSA-N
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Patent
USRE032146

Procedure details

To a stirred solution of sodium (21 g, 0.9 at) in 1500 ml of absolute ethanol was added 388 g of p-isopropylbenzyltriphenylphosphonium chloride. The resulting phosphorane solution was cooled to 15°-20° C. (The light orange color fades when the temperature is lowered-) Freshly vacuum distilled citronellal (150 g, 1 mol.) was added dropwise while keeping the reaction mixture at reflux for 4 hours. The cooled reaction mixture was filtered to remove sodium chloride, most of the alcohol was distilled off in vacuo and 500 ml of hexane was added. The triphenylphosphineoxide was allowed to crystallize and filtered off. The solvents were removed from the mother liquors under vacuum and another 500 ml of hexane added. Cooling afforded another crop of triphenylphosphineoxide. The hexane was again evaporated and the residue distilled yielding, after a small forerun of isopulegol (a contaminant of citronellal), 200 g (82%) of the desired product. bp. 150°-145° C/0.1 mm. Ratio of E to Z is app. 40:60. nD25 =1.5172.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[CH2:7][C@@H:6](O)[C@H:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH2:3]1.[CH3:12][C:13](=[CH:15][CH2:16][CH2:17][CH:18]([CH2:20][CH:21]=O)[CH3:19])[CH3:14]>>[CH3:19][CH:18]([CH2:17][CH2:16][CH:15]=[C:13]([CH3:14])[CH3:12])[CH2:20][CH:21]=[CH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:9]([CH3:11])[CH3:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(=C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCCC(C)CC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hexane was again evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled
CUSTOM
Type
CUSTOM
Details
yielding

Outcomes

Product
Name
Type
product
Smiles
CC(CC=CC1=CC=C(C=C1)C(C)C)CCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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